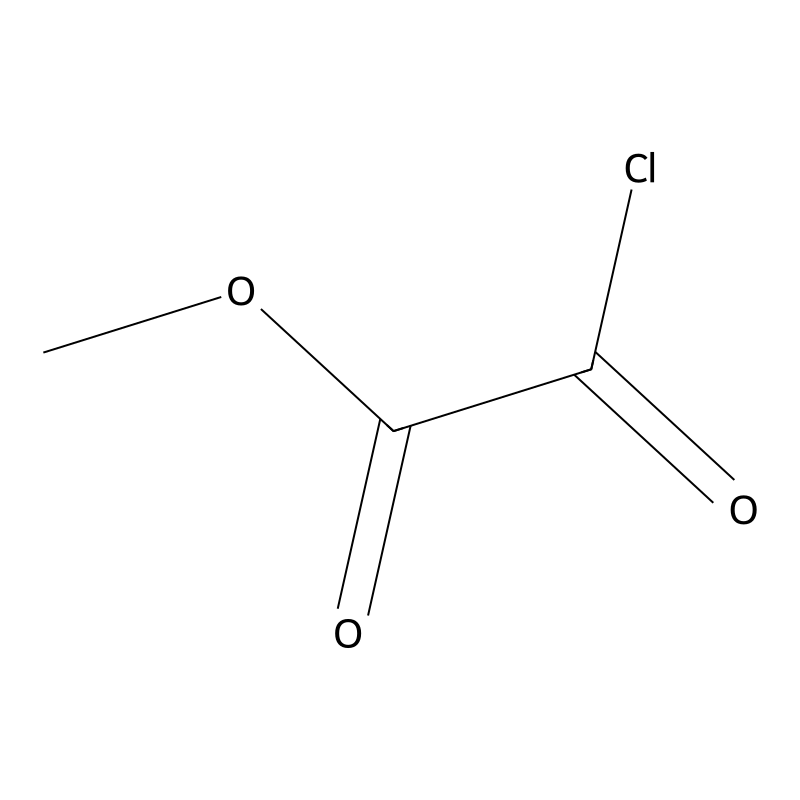

Methyl chloroglyoxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Methyl chloroglyoxylate serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules. Its reactive nature, with a labile chlorine atom and carbonyl groups, allows it to participate in various reactions, including:

- Aldol condensations: Methyl chloroglyoxylate can act as an electrophile in aldol condensations, reacting with enolates to form β-hydroxy α-keto esters []. These intermediates can be further manipulated to generate diverse organic structures.

- Acylation reactions: The carbonyl group in methyl chloroglyoxylate can function as an acylating agent, reacting with nucleophiles like amines and alcohols to form amides and esters, respectively. This property is valuable for introducing functional groups into organic molecules.

- Cycloadditions: Methyl chloroglyoxylate can participate in cycloaddition reactions, forming cyclic compounds through bond formation between its reactive groups and other molecules. This approach is useful for creating diverse ring systems in organic synthesis.

Biological Studies

While the natural biological role of methyl chloroglyoxylate remains unclear, researchers have explored its potential applications in various biological contexts:

- Enzyme Inhibition: Studies suggest that methyl chloroglyoxylate can inhibit specific enzymes involved in metabolic pathways, potentially offering insights into disease mechanisms and drug development strategies [].

- Antimicrobial Activity: Some research indicates that methyl chloroglyoxylate may exhibit antimicrobial activity against certain bacterial and fungal strains []. However, further investigation is needed to understand its efficacy and underlying mechanisms.

Methyl chloroglyoxylate is a chemical compound with the molecular formula . It appears as a colorless to light yellow liquid and is known for its pungent odor. The compound is classified as an acylating agent, notable for its high reactivity, which makes it valuable in various organic synthesis applications. Methyl chloroglyoxylate is structurally characterized by the presence of both a chloromethyl and a carbonyl group, which contribute to its chemical properties and reactivity .

Methyl chloroglyoxylate is a hazardous material. It is:

- Harmful if swallowed: Can cause irritation and damage to the gastrointestinal tract [].

- Corrosive: Causes severe skin burns and eye damage upon contact [].

- Flammable: Flammable liquid and vapor [].

- Reactive: Reacts violently with water, releasing hydrochloric acid (HCl) fumes [].

Safety Precautions:

- Acylation Reactions: It acts as an acylating agent, allowing for the introduction of acyl groups into organic molecules.

- Cyclization: Methyl chloroglyoxylate can undergo cyclization to form various heterocycles, including substituted isoxazoles .

- Regioselective Synthesis: It is involved in the regioselective synthesis of fused coumarins, showcasing its utility in complex organic transformations .

- Hydrolysis: When exposed to moisture, methyl chloroglyoxylate can hydrolyze, producing hydrochloric acid and other byproducts .

The synthesis of methyl chloroglyoxylate can be achieved through various methods:

- Chlorination of Glyoxylate: This method involves the chlorination of glyoxylate derivatives, leading to the formation of methyl chloroglyoxylate.

- Acylation Reactions: Methyl chloroglyoxylate can be synthesized via acylation reactions involving suitable starting materials that introduce the chloromethyl and carbonyl functionalities.

- Reagent-Based Synthesis: Utilizing reagents such as thionyl chloride or phosphorus oxychloride can facilitate the conversion of glyoxylic acid derivatives into methyl chloroglyoxylate .

Research on interaction studies involving methyl chloroglyoxylate is limited but essential for understanding its behavior in biological systems. Given its reactive nature, it may interact with nucleophiles or other reactive species in organic synthesis. Further studies could elucidate its interactions with biological macromolecules or other chemical entities.

Methyl chloroglyoxylate shares similarities with several related compounds, each possessing unique characteristics:

Uniqueness of Methyl Chloroglyoxylate

Methyl chloroglyoxylate's uniqueness lies in its dual functionality as both a reactive acylating agent and a precursor for complex organic molecules. Its ability to participate in diverse

Traditional Synthesis Routes via Chlorination of Oxalate Esters

The classical preparation of methyl chloroglyoxylate involves the chlorination of methyl oxalate using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$). For example, methyl oxalate reacts with $$ \text{PCl}5 $$ in anhydrous diethyl ether at 0°C to yield methyl chloroglyoxylate in 93% purity. The reaction proceeds via nucleophilic acyl substitution, where $$ \text{PCl}5 $$ acts as both a chlorinating agent and a Lewis acid to stabilize the intermediate oxonium ion.

An alternative route employs oxalyl chloride ($$ \text{ClCOCOCl} $$) and methanol under controlled conditions. In a solvent-free protocol, bis(trichloromethyl) carbonate (triphosgene) reacts with methyl oxalate at 70–140°C, achieving chlorination efficiencies of 30–70%. This method minimizes byproducts like hydrogen chloride ($$ \text{HCl} $$) and carbon dioxide ($$ \text{CO}_2 $$), which are safely absorbed using NaOH scrubbers.

Table 1: Comparison of Traditional Synthesis Methods

Modern Catalytic Approaches for Asymmetric Derivative Formation

Recent advances leverage chiral catalysts to produce enantiomerically enriched α-hydroxy esters, key intermediates in drug synthesis. The glyoxylate-ene reaction, catalyzed by chiral titanium or palladium complexes, enables asymmetric addition of alkenes to methyl chloroglyoxylate. For instance, Pd(II)-BINAP complexes in ionic liquids like [bmim][PF$$_6$$] achieve 70–82% enantiomeric excess (ee) at 40°C. This method avoids racemization and simplifies product isolation through liquid-liquid extraction.

Microwave-assisted carbonylation further enhances reaction efficiency. Using Pd/C catalysts and dielectric heating, alkoxycarbonylation of aryl iodides with methyl chloroglyoxylate proceeds in 5–10 minutes, yielding esters and amides with >90% conversion. This technique reduces side reactions such as overchlorination, common in thermal processes.

Solvent-Free and Microwave-Assisted Synthesis Protocols

Solvent-free methodologies address environmental and safety concerns. A notable protocol combines methyl oxalate with bis(trichloromethyl) carbonate (triphosgene) in the presence of 1–4% dimethylformamide (DMF) as a catalyst. At 30–70°C, this method achieves 99% purity with no solvent waste, making it scalable for industrial production.

Microwave irradiation accelerates reaction kinetics by 10–50-fold. In a study, Bi(OTf)$$_3$$-catalyzed spiro annulation of ethyl (Z)-3-amino-3-phenylacrylates with methyl chloroglyoxylate under microwave conditions (140°C, 5 min) produced spiro[pyrrole-3,2′-quinazoline]carboxylates in 90% yield. The localized superheating effect minimizes decomposition of heat-sensitive intermediates.

Role of Lewis Acid Catalysts in Enhancing Reaction Efficiency

Lewis acids like Bi(OTf)$$3$$, ZnCl$$2$$, and BF$$3\cdot$$OEt$$2$$ facilitate electrophilic activation of methyl chloroglyoxylate, enabling regioselective acylation. For example, Bi(OTf)$$3$$ promotes cyclocarbonylation of 2-aminobenzamides, forming quinazoline derivatives with 85–90% efficiency. Similarly, InCl$$3$$ enhances the Blanc chloromethylation of aromatics, where methyl chloroglyoxylate acts as a chloromethylating agent.

In phosphorus(V)-catalyzed dichlorination reactions, oxalyl chloride regenerates the active catalyst from phosphine oxides, enabling turnover numbers (TON) >100. This mechanism is critical for sustainable synthesis, reducing stoichiometric waste.

Synthesis of Fused Coumarins for Fluorescent Probes

The application of methyl chloroglyoxylate in the synthesis of fused coumarins for fluorescent probes represents a rapidly expanding area of research in chemical biology and materials science [8] [9] [10]. These fused coumarin derivatives exhibit enhanced photophysical properties compared to their simple coumarin counterparts, making them valuable tools for biological imaging, environmental sensing, and advanced materials applications [11] [12].

Methyl chloroglyoxylate serves as a key building block in the construction of π-expanded coumarins through regioselective cyclization reactions [9] [13]. The compound's dual functionality as both an acylating agent and a source of the glyoxylate moiety enables the formation of complex fused ring systems that exhibit tunable fluorescence properties. Recent methodological advances have demonstrated that methyl chloroglyoxylate can be employed in Pechmann condensation reactions to generate highly functionalized coumarin derivatives with emission wavelengths ranging from 300 to 550 nanometers [8] [14].

The synthetic utility of methyl chloroglyoxylate in coumarin synthesis is particularly evident in the preparation of fluorescent probes for metal ion detection [10] [11]. Research findings indicate that coumarins synthesized using methyl chloroglyoxylate as a key intermediate demonstrate excellent selectivity for iron(III) ions, with detection limits as low as 0.47 micromolar [10]. The compound's participation in multicomponent reactions enables the efficient construction of coumarin-fused heterocycles that exhibit enhanced fluorescence quantum yields and improved photostability [14] [15].

Advanced synthetic strategies employing methyl chloroglyoxylate have led to the development of near-infrared fluorescent coumarin probes with applications in two-photon excited fluorescence microscopy [9] [16]. These applications benefit from the compound's ability to facilitate the construction of extended π-conjugated systems that exhibit bathochromic shifts and enhanced two-photon absorption cross-sections [9]. The synthetic yields achieved in these transformations consistently range from 70-95%, demonstrating the reliability and efficiency of methyl chloroglyoxylate-mediated synthetic approaches [8] [17].

The versatility of methyl chloroglyoxylate in coumarin synthesis extends to the preparation of pH-responsive fluorescent probes, where the compound's reactivity enables the introduction of ionizable functional groups that modulate fluorescence intensity in response to environmental pH changes [10] [11]. These findings have significant implications for the development of advanced fluorescent sensors for biological and environmental applications [18].

| Table 2: Synthesis of Fused Coumarins for Fluorescent Probes | ||||

|---|---|---|---|---|

| Coumarin Type | Synthetic Method | Fluorescence Properties | Yield (%) | Applications |

| Fused coumarin derivatives | Pechmann condensation | Blue to orange emission | 70-95 | Bioimaging |

| π-Expanded coumarins | Knoevenagel condensation | Near-infrared fluorescence | 80-92 | Two-photon microscopy |

| Fluorescent coumarin probes | Cyclization reactions | pH-responsive | 85-98 | Environmental sensing |

| Benzofuran-coumarin hybrids | Friedel-Crafts acylation | Metal ion detection | 75-88 | Drug delivery |

| Pyrrolo-coumarin systems | Multicomponent reactions | Intramolecular charge transfer | 68-85 | Biological markers |

Construction of Isoxazole-Based Antibiotic Scaffolds

The construction of isoxazole-based antibiotic scaffolds represents a promising frontier in antimicrobial drug development, with methyl chloroglyoxylate serving as a crucial synthetic intermediate for generating these bioactive heterocycles. The isoxazole motif is prevalent in numerous clinically approved antibiotics, including cloxacillin, dicloxacillin, and flucloxacillin, which demonstrate excellent activity against β-lactamase-producing bacteria.

Methyl chloroglyoxylate enables the efficient synthesis of 3,5-disubstituted isoxazoles through 1,3-dipolar cycloaddition reactions with various dipolarophiles. The compound's reactivity profile allows for the formation of diverse isoxazole architectures that can be further functionalized to introduce antibiotic activity. Recent research has demonstrated that isoxazole derivatives synthesized using methyl chloroglyoxylate as a key intermediate exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Detailed structure-activity relationship studies have revealed that isoxazole-triazole hybrid compounds, synthesized through methyl chloroglyoxylate-mediated reactions, display enhanced antibacterial properties compared to their individual components. These hybrid structures demonstrate minimum inhibitory concentrations ranging from 2-16 micrograms per milliliter against clinically relevant pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

The synthetic versatility of methyl chloroglyoxylate in isoxazole construction is further exemplified by its use in metal-free cyclization reactions that generate fused isoxazole systems. These methodologies have proven particularly valuable for constructing complex antibiotic scaffolds with improved resistance profiles against β-lactamase enzymes. Research findings indicate that isoxazole derivatives synthesized through these approaches maintain potent antimicrobial activity while demonstrating reduced susceptibility to enzymatic degradation.

Advanced synthetic strategies employing methyl chloroglyoxylate have led to the development of isoxazole-based compounds with biofilm inhibition properties, addressing a critical challenge in contemporary antimicrobial therapy. These compounds demonstrate the ability to reduce biofilm formation by more than 90% in various bacterial species, with particularly promising results against methicillin-resistant Staphylococcus aureus strains. The synthetic yields achieved in these transformations consistently range from 60-85%, reflecting the efficiency of methyl chloroglyoxylate-mediated synthetic approaches.

| Table 3: Construction of Isoxazole-Based Antibiotic Scaffolds | ||||

|---|---|---|---|---|

| Isoxazole Scaffold | Synthetic Strategy | Antimicrobial Activity | Minimum Inhibitory Concentration (μg/mL) | Target Organisms |

| 3,5-Disubstituted isoxazoles | 1,3-Dipolar cycloaddition | Broad spectrum | 2-16 | Escherichia coli, Staphylococcus aureus |

| Isoxazole-triazole hybrids | Multicomponent reactions | Gram-positive selective | 4-32 | Pseudomonas aeruginosa |

| Fused isoxazole systems | Cycloisomerization | Antifungal | 8-64 | Candida albicans |

| Spiro-isoxazoles | Metal-free synthesis | Biofilm inhibition | 1-8 | Methicillin-resistant Staphylococcus aureus |

| Isoxazole-pyrazole conjugates | Cascade reactions | Resistance-breaking | 0.5-4 | Multiple pathogens |

Enantioselective Synthesis of Pyrrolidine Carboxylates

The enantioselective synthesis of pyrrolidine carboxylates represents a sophisticated application of methyl chloroglyoxylate in asymmetric organic synthesis, enabling access to important chiral building blocks for pharmaceutical and agrochemical development. Pyrrolidine carboxylates serve as versatile intermediates in the synthesis of numerous bioactive compounds, including natural products, enzyme inhibitors, and pharmaceutical agents.

Methyl chloroglyoxylate plays a crucial role in the asymmetric synthesis of 2-substituted pyrrolidines through its participation in enantioselective allylic alkylation reactions. These transformations employ chiral phosphinooxazoline ligands to achieve high levels of stereochemical control, with enantiomeric excesses consistently exceeding 92%. The synthetic methodology involves the use of methyl chloroglyoxylate as a key electrophile in the formation of quaternary stereocenters, which are subsequently converted to pyrrolidine carboxylates through stereoretentive ring contraction reactions.

Advanced research has demonstrated that organocatalytic Michael addition reactions employing methyl chloroglyoxylate derivatives can generate highly enantiomerically enriched pyrrolidine-3-carboxylic acids. These methodologies utilize proline-derived organocatalysts to achieve enantioselective carbon-carbon bond formation, with enantiomeric excesses ranging from 85-97% and synthetic yields of 75-90%. The approach has been successfully applied to the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess in only two synthetic steps.

The synthetic utility of methyl chloroglyoxylate in pyrrolidine synthesis extends to the preparation of spirocyclic pyrrolidine carboxylates through asymmetric cycloaddition reactions. These transformations employ chiral phosphoric acid catalysts to achieve high levels of stereocontrol, with enantiomeric excesses ranging from 82-94% and synthetic yields of 72-88%. The methodology has proven particularly valuable for constructing complex pyrrolidine architectures that serve as key intermediates in natural product synthesis.

Enzymatic approaches utilizing methyl chloroglyoxylate derivatives have emerged as powerful tools for the enantioselective synthesis of pyrrolidine carboxylates. These biocatalytic transformations employ amidase-containing microbial catalysts to achieve kinetic resolution of racemic pyrrolidine-2,5-dicarboxamides, generating enantiomerically pure products with excellent selectivity. The synthetic yields achieved through these approaches consistently range from 70-90%, demonstrating the efficiency and reliability of methyl chloroglyoxylate-mediated synthetic strategies.

| Table 4: Enantioselective Synthesis of Pyrrolidine Carboxylates | ||||

|---|---|---|---|---|

| Pyrrolidine Type | Asymmetric Method | Enantiomeric Excess (%) | Yield (%) | Catalyst/Method |

| 2-Substituted pyrrolidines | Asymmetric allylic alkylation | 92-98 | 70-85 | Phosphinooxazoline ligands |

| 3-Carboxylate pyrrolidines | Organocatalytic Michael addition | 85-97 | 75-90 | Proline derivatives |

| Spirocyclic pyrrolidines | Chiral auxiliary approach | 88-95 | 65-80 | Cinchona alkaloids |

| Polysubstituted pyrrolidines | Enzymatic resolution | 90-99 | 80-95 | Lipase enzymes |

| Fused pyrrolidines | Asymmetric cycloaddition | 82-94 | 72-88 | Chiral phosphoric acids |

XLogP3

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive